7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It is particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones can be developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure allowing their synthesis with two identical or two different groups attached to nitrogen .Scientific Research Applications
Synthesis and Catalytic Applications
- 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, as part of the pyranopyrimidine core, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. It has been extensively utilized in the synthesis of various derivatives through one-pot multicomponent reactions, employing diverse catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. This demonstrates the compound's importance in advancing synthetic methodologies for developing novel lead molecules in pharmaceutical research (Parmar et al., 2023).
Biological Significance and Sensing Applications
- Pyrimidine derivatives, including 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been recognized for their wide range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. The anti-inflammatory effects, in particular, are attributed to their inhibitory response against the expression and activities of crucial inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these derivatives have been extensively studied, highlighting their potential as potent anti-inflammatory agents (Rashid et al., 2021).
- Pyrimidine derivatives also show promise in optical sensing applications. Their ability to form both coordination and hydrogen bonds makes them suitable as exquisite sensing materials. The review covering literature from 2005 to 2020 details various pyrimidine-based optical sensors and underscores their biological and medicinal applications, signifying the compound's versatility in sensor technology and medical research (Jindal & Kaur, 2021).
Anticancer Applications
- The pyrimidine ring, a core structure in 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a fundamental unit of DNA and RNA, making it significant in medicinal chemistry. Pyrimidine-based scaffolds exhibit diverse pharmacological activities, with anticancer activity being the most extensively reported. These scaffolds exert their cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. A substantial number of patents have been published on pyrimidine-based anticancer agents, placing these compounds at the forefront as potential future drug candidates (Kaur et al., 2014).
properties
IUPAC Name |
7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNDPHQSQMESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654004 | |
Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
938443-19-7 | |
Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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